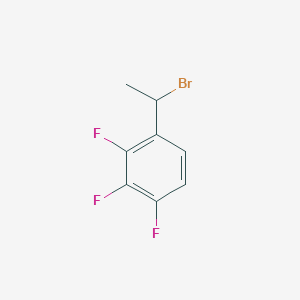

1-(1-Bromoethyl)-2,3,4-trifluorobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-bromoethyl)-2,3,4-trifluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTCCHAQLOEYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)F)F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 1-(1-Bromoethyl)-2,3,4-trifluorobenzene

[1]

Compound Identity & Structural Analysis

This compound is a specialized benzylic bromide intermediate.[1] It is characterized by a highly electron-deficient aromatic ring due to the 2,3,4-trifluoro substitution pattern, which significantly influences the reactivity of the benzylic position.

| Property | Data |

| Systematic Name | 1-(1-Bromoethyl)-2,3,4-trifluorobenzene |

| Molecular Formula | C₈H₆BrF₃ |

| Molecular Weight | 253.04 g/mol |

| Key Precursor CAS | 243448-15-9 (2,3,4-Trifluoroacetophenone) |

| Chirality | Contains one stereocenter at the benzylic carbon (R and S enantiomers).[1][2] |

| Electronic Character | Electron-poor ring; benzylic C-Br bond is activated but less labile than non-fluorinated analogs due to inductive withdrawal.[1] |

Structural Conformation

The vicinal trifluoro motif (2,3,4-) creates a strong dipole moment directed away from the ethyl group.[1] The steric crowding at the ortho (2-position) fluorine can restrict rotation of the ethyl group, potentially influencing the stereoselectivity of nucleophilic substitutions at the benzylic carbon.[1]

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of this compound. Route A is preferred for laboratory-scale and pharmaceutical applications due to higher regioselectivity and the potential for asymmetric synthesis.[1]

Route A: Reduction-Bromination (Recommended)

This pathway utilizes 2,3,4-Trifluoroacetophenone as the starting material.[1][2] It allows for the generation of enantiomerically enriched products if an asymmetric reduction is employed.

Step 1: Reduction to Alcohol

-

Reagents: Sodium Borohydride (NaBH₄) in Methanol (racemic) OR Chiral CBS Catalyst/Borane (enantioselective).[1]

-

Conditions: 0°C to Room Temperature, 2-4 hours.

-

Mechanism: Hydride transfer to the carbonyl carbon yields 1-(2,3,4-trifluorophenyl)ethanol .[1]

Step 2: Bromination (Appel Reaction or PBr₃) [1]

-

Reagents: Phosphorus Tribromide (PBr₃) in DCM or Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄).[1]

-

Conditions: 0°C, anhydrous atmosphere.

-

Note: PBr₃ typically proceeds with inversion of configuration (Sɴ2), preserving enantiopurity if starting from a chiral alcohol.

Route B: Radical Bromination[1]

-

Precursor: 1-Ethyl-2,3,4-trifluorobenzene.[1]

-

Reagents: N-Bromosuccinimide (NBS), AIBN (initiator), CCl₄ or Trifluorotoluene (solvent).[1]

-

Conditions: Reflux under inert atmosphere.[1]

-

Drawback: Potential for ring bromination or over-bromination due to the electron-deficient nature of the ring, though the benzylic position remains thermodynamically favored.

Caption: Comparative synthetic pathways. Route A (Blue) offers higher control for drug development applications.[1]

Reactivity Profile & Applications

The secondary benzylic bromide moiety is a "privileged structure" in medicinal chemistry, serving as a linchpin for coupling reactions.

Key Reactions

-

Nucleophilic Substitution (Sɴ2/Sɴ1):

-

Reacts with amines to form benzylamines (common pharmacophores).[1]

-

Reacts with thiols or alkoxides to form thioethers/ethers.[1]

-

Note: The electron-withdrawing fluorine atoms at 2,3,4 destabilize the carbocation intermediate (Sɴ1 pathway) relative to non-fluorinated analogs, making Sɴ2 conditions (strong nucleophile, polar aprotic solvent) often more favorable.

-

-

Metalation:

-

Precursor for Grignard reagents (Mg/THF) or Reformatsky-type reactions (Zn), allowing the introduction of the 2,3,4-trifluorophenyl-ethyl motif into ketones or aldehydes.[1]

-

-

Elimination:

-

In the presence of strong bases (e.g., KOtBu), the compound risks elimination to 2,3,4-trifluorostyrene , which is prone to polymerization.

-

Medicinal Chemistry Significance[2][3]

-

Bioisosterism: The trifluorophenyl group increases lipophilicity (LogP) and metabolic stability (blocking P450 oxidation sites) compared to a phenyl group.[1]

-

Chiral Scaffolds: Used to synthesize enantiopure drugs where the methyl-bearing carbon dictates receptor binding affinity.[1]

Caption: Reactivity landscape. Substitution (Blue) is the primary utility; Elimination (Red) is a stability risk.[1]

Safety & Handling

Hazard Classification:

-

Lachrymator: Benzylic bromides are potent eye irritants.[1] Handle only in a functioning fume hood.

-

Skin Corrosive: Causes severe skin burns and eye damage (Category 1B).[1]

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to HBr and alcohol).[1]

Emergency Protocol:

References

Fluorinated Chiral Benzyl Bromide Building Blocks: A Technical Guide for Drug Discovery

An In-depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of fluorinated chiral benzyl bromide building blocks, from their strategic importance in medicinal chemistry to their synthesis and application. As a senior application scientist, the aim is to deliver not just protocols, but a deep understanding of the underlying principles and the rationale behind synthetic choices, empowering researchers to leverage these valuable tools in their drug discovery programs.

Part 1: The Strategic Advantage of Fluorinated Chiral Benzyl Bromides

The convergence of three key structural features—a fluorine atom, a stereocenter, and a reactive benzyl bromide moiety—creates a class of building blocks with exceptional potential for the synthesis of novel and effective therapeutics.

The Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Strategically placed fluorine atoms can enhance metabolic stability by blocking sites of enzymatic oxidation, modulate the pKa of nearby functional groups to improve cell permeability and target binding, and induce favorable conformational changes that lock a molecule in its bioactive conformation.

Chirality: The Key to Specificity

The vast majority of biological targets, such as enzymes and receptors, are chiral. Consequently, the two enantiomers of a chiral drug can exhibit significantly different pharmacological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to adverse effects. This makes access to enantiomerically pure compounds not just advantageous, but often essential for the development of safe and effective medicines. The use of chiral building blocks is a powerful strategy for introducing stereochemical complexity in a controlled manner.

The Benzyl Bromide Moiety: A Versatile Handle for Synthesis

The benzyl bromide functional group is a highly valuable reactive handle in organic synthesis. The benzylic position is activated towards nucleophilic substitution, allowing for the facile formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity provides a straightforward means to couple these building blocks with a wide array of other molecular fragments, enabling the rapid construction of diverse chemical libraries for biological screening.

Synergy of the Trifecta: A Powerful Combination

The combination of these three elements in a single building block offers a synergistic advantage. A fluorinated chiral benzyl bromide allows for the simultaneous introduction of a metabolically robust, conformationally influential fluorine atom and a defined stereocenter, all while providing a reactive site for further molecular elaboration. This enables the efficient synthesis of complex, enantiopure molecules with enhanced drug-like properties, accelerating the drug discovery process.

Part 2: Synthetic Strategies for Fluorinated Chiral Benzyl Bromides

The synthesis of these building blocks requires careful control over both the introduction of the fluorine atom and the establishment of the chiral center. The most common and reliable approach involves a two-stage process: the asymmetric synthesis of a fluorinated benzylic alcohol, followed by the stereospecific conversion of the alcohol to the bromide.

Overview of Synthetic Pathways

The primary retrosynthetic disconnection for a fluorinated chiral benzyl bromide leads back to the corresponding chiral alcohol. This precursor can be accessed through the asymmetric reduction of a prochiral ketone or through the kinetic resolution of a racemic alcohol.

Caption: Retrosynthetic analysis of fluorinated chiral benzyl bromides.

Pathway A: Asymmetric Introduction of Fluorine Precursor followed by Bromination

The critical step in this pathway is the creation of the chiral, fluorine-bearing benzylic alcohol.

Method 1: Asymmetric Reduction of α-Fluoroacetophenones

A highly effective method for generating chiral α-fluorinated benzylic alcohols is the asymmetric reduction of the corresponding prochiral α-fluoroacetophenones. This can be achieved using both chemical and biological catalysts.

-

Chemical Catalysis: Chiral oxazaborolidine catalysts, often referred to as CBS catalysts, are widely used for the enantioselective reduction of ketones with borane reagents.[2][3][4][5] Transition metal catalysts, particularly those based on ruthenium with chiral diamine ligands, are also highly effective for asymmetric transfer hydrogenation from a hydrogen source like isopropanol or formic acid.

Caption: Asymmetric reduction of an α-fluoroacetophenone.

| Catalyst Type | Typical Reagents | Key Advantages | Representative Enantioselectivity |

| Oxazaborolidine (CBS) | Borane-THF, Catecholborane | High enantioselectivity, well-established | >95% ee |

| Ru-diamine Complexes | Isopropanol, Formic Acid | Milder conditions, high turnover numbers | >99% ee[2] |

| Biocatalysts (KREDs) | NADPH cofactor, isopropanol | High selectivity, green chemistry | >99% ee[6] |

Method 2: Enzymatic Kinetic Resolution of Racemic Fluorinated Benzylic Alcohols

An alternative approach is the kinetic resolution of a racemic mixture of the α-fluorinated benzylic alcohol. Lipases are commonly employed for this purpose, selectively acylating one enantiomer and leaving the other unreacted. This allows for the separation of the two enantiomers.[7][8][9]

-

Key Enzymes: Lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia are particularly effective.

-

Acyl Donors: Vinyl acetate or isopropenyl acetate are often used as irreversible acyl donors.

-

Solvent: Non-polar organic solvents like hexane or MTBE are typically used.

| Enzyme | Acyl Donor | Typical Outcome |

| Candida antarctica Lipase B (CAL-B) | Vinyl acetate | High conversion and enantioselectivity for a range of substrates. |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | Effective for different substituted benzylic alcohols. |

Once the enantiopure alcohol is obtained, it must be converted to the corresponding bromide. The primary challenge in this step is to avoid racemization of the newly formed stereocenter. Reactions that proceed through a carbocation intermediate (SN1 mechanism) are likely to lead to a loss of stereochemical integrity. Therefore, methods that favor an SN2-type mechanism are preferred.

Protocol 1: Using Phosphorus Tribromide (PBr₃)

This is a classic method for converting primary and secondary alcohols to alkyl bromides. The reaction generally proceeds with inversion of configuration.

Step-by-Step Methodology:

-

Cool the chiral α-fluorinated benzylic alcohol in a suitable solvent (e.g., diethyl ether, dichloromethane) to 0 °C under an inert atmosphere.

-

Slowly add a solution of PBr₃ (typically 0.33-0.5 equivalents) in the same solvent.

-

Allow the reaction to warm to room temperature and stir until complete, as monitored by TLC.

-

Quench the reaction by carefully pouring it into ice-water.

-

Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Using N-Bromosuccinimide (NBS) and a Phosphine

The Appel reaction, using a combination of a halogen source like NBS and a phosphine, is a milder alternative for converting alcohols to alkyl halides, often with high stereospecificity (inversion of configuration).[10][11][12]

Step-by-Step Methodology:

-

Dissolve the chiral α-fluorinated benzylic alcohol and triphenylphosphine (typically 1.1-1.5 equivalents) in an anhydrous aprotic solvent (e.g., THF, dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add NBS (1.1-1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Remove the solvent under reduced pressure and purify the product directly by column chromatography to separate it from triphenylphosphine oxide and succinimide byproducts.

Comparison of Bromination Reagents

| Reagent | Mechanism | Stereochemistry | Advantages | Disadvantages |

| PBr₃ | SN2 | Inversion | Readily available, effective for many substrates | Can be harsh, generates acidic byproducts |

| NBS/PPh₃ | SN2 (Appel) | Inversion | Milder conditions, high stereospecificity | Stoichiometric phosphine oxide byproduct can be difficult to remove |

| HBr | SN1/SN2 | Racemization likely | Inexpensive | Prone to carbocation rearrangements and racemization |

Part 3: Applications in Medicinal Chemistry and Drug Discovery

Fluorinated chiral benzyl bromides are not typically end-products themselves but are powerful intermediates for the synthesis of more complex, biologically active molecules. Their utility lies in their ability to participate in a variety of coupling reactions to introduce the fluorinated chiral benzyl motif into a target scaffold.

Asymmetric Synthesis of Bioactive Molecules

These building blocks are particularly useful in the synthesis of compounds where a chiral, fluorinated benzylic group is a key pharmacophore. For example, they can be used in the synthesis of inhibitors of enzymes where the fluorine atom can form a key hydrogen bond or block metabolic degradation, and the stereochemistry is crucial for binding.

A notable application is in the synthesis of fluorinated analogues of known drugs to improve their properties. For instance, a cobalt-catalyzed asymmetric cross-coupling of α-bromo-α-fluorotoluene derivatives with aryl zincates has been developed to produce optically pure α-fluorinated diarylmethane derivatives, which are valuable in drug discovery.[13]

Case Study: Synthesis of a Fluorinated Drug Candidate Precursor

(This section would be populated with a specific, detailed example from the literature, showcasing the use of a fluorinated chiral benzyl bromide in a multi-step synthesis of a preclinical or clinical drug candidate. It would include a reaction scheme and a discussion of the key steps.)

Caption: Workflow for a case study application.

Part 4: Conclusion

Fluorinated chiral benzyl bromide building blocks represent a powerful convergence of key structural features that are highly sought after in modern drug discovery. The ability to introduce fluorine and a defined stereocenter in a single, reactive package provides a significant advantage for the synthesis of novel and improved therapeutic agents. The synthetic strategies outlined in this guide, primarily centered on the asymmetric synthesis of chiral α-fluorinated benzylic alcohols and their subsequent stereospecific bromination, offer reliable and scalable routes to these valuable intermediates. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic application of these building blocks will undoubtedly play an increasingly important role in shaping the future of medicinal chemistry.

Part 5: References

-

Li, A., Ye, L., Wu, H., Yang, X., & Yu, H. (2015). Characterization of an Excellent Anti-Prelog Short-Chain Dehydrogenase/Reductase EbSDR8 from Empedobacter brevis ZJUY-1401. Journal of Molecular Catalysis B: Enzymatic, 122, 179–186.

-

Mohite, A. R., Phatake, R. S., Dubey, P., Agbaria, M., Shames, A. I., Lemcoff, N. G., & Reany, O. (2020). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. Advanced Synthesis & Catalysis, 362(22), 5035-5042.

-

Cantillo, D., de Frutos, O., Rincon, J. A., Mateos, C., & Kappe, C. O. (2014). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry, 79(1), 223-229.

-

Ohkuma, T., Koizumi, M., Ikehira, H., Yokozawa, T., & Noyori, R. (2002). Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts. Organic Letters, 4(24), 4353-4356.

-

Huang, W., Wan, X., & Shen, Q. (2020). Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2. Organic Letters, 22(11), 4327-4332.

-

Kovács, L., & Kollar, L. (2000). New stereoselective routes from alcohols to secondary alkyl bromides with retention of configuration. Journal of the Chemical Society, Chemical Communications, (13), 1147-1148.

-

Cantillo, D., de Frutos, O., Rincón, J. A., Mateos, C., & Kappe, C. O. (2014). A scalable procedure for light-induced benzylic brominations in continuous flow. The Journal of organic chemistry, 79(1), 223–229.

-

Jiang, H., & Chen, G. (2022). Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. Molecules, 27(10), 3144.

-

Podgorsek, A., Stavber, S., Zupan, M., & Iskra, J. (2006). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Synlett, 2006(12), 1893-1896.

-

Cho, E. J., & Yoon, T. P. (2014). Chemo-, Regio-, and Stereoselective Trifluoromethylation of Styrenes via Visible Light-Driven Single-Electron Transfer (SET) and Triplet–Triplet Energy Transfer (TTET) Processes. The Journal of Organic Chemistry, 79(21), 10465-10476.

-

Wang, Y., Wang, Y., & Li, P. (2021). Fast, highly enantioselective, and sustainable fluorination of 4-substituted pyrazolones catalyzed by amide-based phase-transfer catalysts. Organic Chemistry Frontiers, 8(15), 4106-4111.

-

Podgorsˇek, A., Stavber, S., Zupan, M., & Iskra, J. (2006). Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene. Synlett, 2006(12), 1893-1896.

-

Bultmann, T. (2005). Investigation Towards the Asymmetric CBS‐Catalysed Reduction of Aryl Methyl Ketones with Electrochemically in Situ Generated BH3. Helvetica Chimica Acta, 88(5), 1036-1043.

-

Gotor, V., & Gotor-Fernández, V. (2014). Organocatalytic Asymmetric Allylic Benzylborylation via Fluoride-Assisted Catalytic Generation of α-Boryl Carbanionic Intermediates. Organic Letters, 16(24), 6432-6435.

-

Liu, G., & Stahl, S. S. (2010). Palladium-Catalyzed Intermolecular Aminofluorination of Styrenes. Journal of the American Chemical Society, 132(11), 3658-3659.

-

Gotor, V., & Gotor-Fernández, V. (2022). Organocatalytic asymmetric allylic benzylborylation via fluoride- assisted catalytic generation of α-boryl. ChemRxiv.

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. Retrieved from [Link]

-

Zhang, C., & Wang, J. (2020). Nitromethane-Enabled Fluorination of Styrenes and Arenes. CCS Chemistry, 2(3), 1-10.

-

Court, J., et al. (2008). Asymmetric Reduction of Acetophenone over Heterogeneous Oxazaborolidine Catalysts. Catalysis Letters, 122(1-2), 121-125.

-

Smith, A. M. R., & Gouverneur, V. (2024). Regioselective fluorination of allenes enabled by I(I)/I(III) catalysis. Nature Communications, 15(1), 5769.

-

Wang, F., Wang, W., & Ma, J. (2014). Recent advances in asymmetric fluorination and fluoroalkylation reactions via organocatalysis. Organic & Biomolecular Chemistry, 42(42), 8994-9006.

-

Zhao, G., & Ye, Z. (2012). Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA International Journal for Chemistry, 66(4), 218-223.

-

ResearchGate. (2013, July 3). What is a green way to convert benzylic alcohols to benzylic chlorides or bromides? Retrieved from [Link]

-

Wang, Y., et al. (2024). Electrochemically Direct Fluorination Functionalization of Styrenes with Different Fluorine Source: Access to Fluoroalkyl Derivatives. The Journal of Organic Chemistry, 89(13), 9440-9449.

-

Ghorbani-Vaghei, R., & Veisi, H. (2009). Conversion of alcohols into alkyl bromides. Tetrahedron Letters, 50(26), 3350-3352.

-

Zhang, Z. Y., Ouyang, Y., Zhang, T., & Yu, J. Q. (2025). Enantioselective C-H Activation for the Construction of Chiral Tertiary Fluorides via Migrative Carbofluorination. Journal of the American Chemical Society.

-

Ni, Y., & Xu, J. H. (2021). Enzymatic synthesis of fluorinated compounds. World Journal of Microbiology and Biotechnology, 37(11), 183.

-

Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Retrieved from [Link]

-

Thieme. (n.d.). Product Class 6: Benzylic Fluorides. Science of Synthesis.

-

Gotor-Fernández, V., & Gotor, V. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Molecules, 29(18), 4165.

-

Macé, A., & Lectka, T. (2022). Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. Accounts of Chemical Research, 55(3), 364-377.

-

Arnold, F. H., & Dodani, S. C. (2022). Enantioselective Synthesis of α‑Trifluoromethyl Amines via Biocatalytic N−H Bond Insertion with Acceptor-Acceptor Carbene Donors. Journal of the American Chemical Society, 144(7), 3025-3032.

-

Bloom, S., & Lectka, T. (2013). A general, enantioselective synthesis of β- and γ-fluoroamines. Beilstein journal of organic chemistry, 9, 2124–2129.

-

Ni, C., & Hu, J. (2021). Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Chinese Chemical Letters, 32(1), 1-12.

-

Toste, F. D., & Alexanian, E. J. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(19), 9205-9280.

-

Toste, F. D., & G-Smialek, M. (2018). Enantioselective fluorination of homoallylic alcohols enabled by the tuning of non-covalent interactions. Chemical Science, 9(36), 7244-7251.

-

Gouverneur, V., & Smith, A. M. R. (2024). Benzylic C(sp3)–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527-1547.

-

Arnold, F. H. (2024). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation, 5(4), 100652.

-

Fuchigami, T., & Inagi, S. (2024). Benzylic C(sp 3 )–H fluorination. Beilstein Journal of Organic Chemistry, 20, 1527–1547.

-

de Miranda, A. S., & Leite, V. Q. (2022). Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols: Studies of the Reaction Conditions for a More Efficient Protocol. Journal of the Brazilian Chemical Society, 33(8), 864-872.

-

Wikipedia. (n.d.). Enantioselective ketone reduction. Retrieved from [Link]

-

Solladié, G., & Carreño, M. C. (2012). Asymmetric nucleophilic monofluorobenzylation of carbonyl compounds: synthesis of enantiopure vic-fluorohydrins and α-fluorobenzylketones. Tetrahedron: Asymmetry, 23(8-9), 649-655.

-

Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]

-

Asano, K., & Matsubara, S. (2017). Bifunctional organocatalysts for the asymmetric synthesis of axially chiral benzamides. Beilstein Journal of Organic Chemistry, 13, 1636-1642.

-

Hatano, M., & Ishihara, K. (2018). Chiral benzazaboroles as catalysts for enantioselective sulfonylation of cis-1,2-diols. Organic & Biomolecular Chemistry, 16(43), 8344-8348.

-

Morita, M., & Hiraoka, S. (2017). Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine. Journal of the Physical Society of Japan, 86(6), 062001.

-

Han, J., Wzorek, A., Dhawan, G., Zhang, W., Sorochinsky, A., Baecker, D., Ono, T., Klika, K., & Soloshonok, V. (2025). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Ukrainian Chemistry Journal, 91(2), 55-90.

Sources

- 1. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (PDF) Selective Asymmetric Transfer Hydrogenation of α-Substituted Acetophenones with Bifunctional Oxo-Tethered Ruthenium(II) Catalysts [academia.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New stereoselective routes from alcohols to secondary alkyl bromides with retention of configuration - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 13. Cobalt-Catalyzed Asymmetric Cross-Coupling Reaction of Fluorinated Secondary Benzyl Bromides with Lithium Aryl Boronates/ZnBr2 [organic-chemistry.org]

A Technical Guide to the Regiocontrolled Hydrobromination of 2,3,4-Trifluorostyrene

Abstract

For researchers and professionals in drug development, the precise functionalization of aromatic compounds is a cornerstone of molecular design. 2,3,4-Trifluorostyrene is a valuable, albeit challenging, substrate. Its trifluorinated phenyl ring presents a unique electronic landscape that significantly influences the reactivity of the appended vinyl group. This guide provides an in-depth analysis of the hydrobromination of 2,3,4-trifluorostyrene, detailing the mechanistic principles and experimental protocols required to achieve high regioselectivity for either the Markovnikov or anti-Markovnikov addition product. By controlling the reaction conditions, chemists can selectively synthesize either 1-(1-bromoethyl)-2,3,4-trifluorobenzene or 1-(2-bromoethyl)-2,3,4-trifluorobenzene, key intermediates for further synthetic elaboration.

Introduction: The Synthetic Challenge and Opportunity

Fluorinated organic molecules are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity. 2,3,4-Trifluorostyrene is an attractive starting material, offering a handle for C-C bond formation and subsequent functionalization. The hydrobromination of its vinyl group is a fundamental transformation that unlocks two distinct regioisomeric products, each with its own synthetic potential.

The challenge lies in the powerful electron-withdrawing nature of the 2,3,4-trifluorophenyl group. This electronic effect destabilizes the formation of a carbocation intermediate at the benzylic position, making the classical Markovnikov hydrobromination less straightforward than with electron-rich styrenes.[1] This guide will illuminate how to overcome this challenge and, conversely, how to exploit radical chemistry to achieve the opposite, anti-Markovnikov, regioselectivity.

Mechanistic Dichotomy: Ionic vs. Radical Pathways

The addition of hydrogen bromide (HBr) to an alkene can proceed through two distinct mechanisms, leading to different products. The choice of reaction conditions dictates which pathway is dominant.

-

Electrophilic Addition (Markovnikov Pathway): In the absence of radical initiators, HBr adds across the double bond via an electrophilic mechanism.[2][3] The proton (H+) acts as the electrophile, adding to the carbon atom that results in the formation of the more stable carbocation intermediate. For styrene, this is typically the benzylic position, which is stabilized by resonance with the phenyl ring. The subsequent attack of the bromide ion (Br-) on the carbocation yields the Markovnikov product.[4]

-

Radical Addition (Anti-Markovnikov Pathway): In the presence of radical initiators (e.g., peroxides, AIBN) or UV light, the reaction proceeds through a free-radical chain mechanism.[5][6] A bromine radical (Br•), generated from HBr by the initiator, adds to the double bond first. This addition occurs at the terminal carbon to form the more stable benzylic radical.[7] This intermediate then abstracts a hydrogen atom from another molecule of HBr to give the anti-Markovnikov product and propagate the chain.[8]

The strong inductive electron-withdrawing effect of the three fluorine atoms on the phenyl ring of 2,3,4-trifluorostyrene destabilizes the benzylic carbocation, making the Markovnikov pathway more challenging. However, by carefully selecting polar solvents to stabilize the ionic intermediates, this pathway can still be favored.

Caption: Control pathways for the hydrobromination of 2,3,4-trifluorostyrene.

Experimental Protocols & Product Characterization

Synthesis of this compound (Markovnikov Product)

This protocol is designed to favor the ionic mechanism by using a polar solvent and excluding radical initiators.

Protocol:

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3,4-trifluorostyrene (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.2 M).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath. Slowly bubble anhydrous hydrogen bromide gas through the solution or add a solution of HBr in acetic acid (33 wt%, 1.1 eq.) dropwise over 15 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

Synthesis of 1-(2-Bromoethyl)-2,3,4-trifluorobenzene (Anti-Markovnikov Product)

This protocol promotes the radical chain mechanism by employing a radical initiator and a non-polar solvent.

Protocol:

-

Preparation: To a quartz reaction vessel equipped with a magnetic stir bar and a reflux condenser, add 2,3,4-trifluorostyrene (1.0 eq.), a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq.), and a non-polar solvent like hexane (approx. 0.2 M).

-

Reaction Initiation: While stirring, add a solution of HBr in a non-polar solvent or bubble anhydrous HBr gas through the mixture. For photochemical initiation, irradiate the mixture with a UV lamp (e.g., 254 nm).

-

Reaction Monitoring: Maintain the reaction at a suitable temperature (e.g., reflux for thermal initiation with AIBN) or continue UV irradiation for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine radicals, followed by a wash with saturated NaHCO₃ solution.

-

Extraction: Separate the organic layer, and extract the aqueous layer with hexane (2x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter and concentrate the organic solution under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(2-bromoethyl)-2,3,4-trifluorobenzene.

Product Characterization Data

Accurate characterization is essential to confirm the regiochemistry of the addition. Below are the expected NMR spectral data for the two products.

| Product | Structure | Expected ¹H NMR Data | Expected ¹⁹F NMR Data |

| Markovnikov Product | This compound | δ ~5.3 (q, 1H, -CH(Br)-), δ ~2.0 (d, 3H, -CH₃) | Three distinct multiplets in the aromatic region. |

| Anti-Markovnikov Product | 1-(2-Bromoethyl)-2,3,4-trifluorobenzene | δ ~3.6 (t, 2H, -CH₂Br), δ ~3.2 (t, 2H, Ar-CH₂-) | Three distinct multiplets in the aromatic region. |

Note: The chemical shifts (δ) are approximate and may vary depending on the solvent and instrument. The splitting patterns (q=quartet, d=doublet, t=triplet) are key identifiers.

Caption: Key NMR features for product identification.

Conclusion

The hydrobromination of 2,3,4-trifluorostyrene is a prime example of how a deep understanding of reaction mechanisms can be leveraged to control synthetic outcomes. Despite the deactivating nature of the trifluorinated ring, both Markovnikov and anti-Markovnikov additions are achievable with high selectivity. For drug development professionals, this regiocontrol provides access to a wider range of fluorinated building blocks, enabling more diverse and nuanced structure-activity relationship studies. The protocols and characterization data presented herein serve as a robust guide for any researcher looking to incorporate these valuable intermediates into their synthetic programs.

References

- Filo. (2025, June 5). Organic Chemistry Question Draw the product of the reaction of styrene.

-

Chemistry LibreTexts. (2019, June 5). 7.14: Carbocation Stability. Available at: [Link]

-

University of Calgary. (n.d.). Ch 11 : Additions to styrenes. Department of Chemistry. Available at: [Link]

-

Chemistry Steps. (2022, June 17). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Available at: [Link]

-

Master Organic Chemistry. (2025, July 7). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Available at: [Link]

-

Chemistry Steps. (2024, November 7). The Regiochemistry of Alkene Addition Reactions. Available at: [Link]

-

Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. Available at: [Link]

-

YouTube. (2014, December 9). Electrophilic Addition HBr. Available at: [Link]

-

Vedantu. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Markovnikov's Rule. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Organic Chemistry Question Draw the product of the reaction of styrene wi.. [askfilo.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]

- 6. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]

Technical Guide: Solubility and Solvent Compatibility of Polyfluorinated Benzyl Bromides (PFBBs)

Part 1: Executive Summary & Molecular Architecture

Polyfluorinated benzyl bromides (PFBBs), exemplified by 2,3,4,5,6-pentafluorobenzyl bromide , represent a unique class of electrophiles. They serve as critical intermediates in the synthesis of fluorous-tagged reagents, surface modification agents, and proteomic derivatization tags.

Unlike standard alkyl halides, PFBBs exhibit a "Janus-faced" physicochemical profile:

-

The Fluorous Domain: The electron-withdrawing fluorine atoms create a rigid, hydrophobic, and lipophilic aromatic core with a reversed quadrupole moment compared to benzene.

-

The Reactive Handle: The benzylic carbon-bromine bond is highly activated for nucleophilic attack (

), making the compound susceptible to solvolysis in protic media.

Core Thesis: "Solubility" for PFBBs is not merely about dissolution; it is a balance between solvation and solvolysis . A solvent that dissolves a PFBB but slowly degrades it (e.g., wet DMF) is technically a "reactive medium," not a true solvent for storage or analysis.

The Fluorine Effect on Solvation

The high electronegativity of fluorine (

Part 2: Solvent Compatibility Matrix

The following matrix categorizes solvents based on Thermodynamic Solubility (capacity to dissolve) and Kinetic Stability (resistance to chemical reaction).

Table 1: Solvent Selection Guide for PFBBs

| Solvent Class | Representative Solvents | Solubility Rating | Stability Rating | Application Notes |

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Excellent | High | Recommended. Ideal for storage and non-polar reactions. Stabilized by |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Excellent | High | Recommended. Excellent for transport and extraction. High volatility aids removal. |

| Polar Aprotic | Acetonitrile (MeCN), Acetone | Good | Moderate | Conditional. Good for |

| High-Boiling Polar | DMF, DMSO, NMP | High | Low to Moderate | Reaction Only. High dielectric constants accelerate substitution. Critical Risk: Hydrolysis occurs rapidly if "wet" (forms benzyl alcohol). |

| Ethers | THF, Diethyl Ether, MTBE | Good | Moderate | Conditional. Good solubility. THF is prone to peroxide formation which can initiate radical degradation of the C-Br bond. |

| Protic Solvents | Methanol, Ethanol, Water | Variable | Incompatible | Avoid. PFBBs are hydrophobic (insoluble in water) but undergo rapid solvolysis (alcoholysis) in MeOH/EtOH to form ethers. |

| Fluorous Solvents | Perfluorohexane (FC-72) | Moderate | High | Specialized. Used in biphasic systems.[1] PFBBs partition into the fluorous phase at low temperatures less effectively than perfluorinated alkyl chains. |

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Gravimetric Solubility Determination (Safety-First)

Rationale: PFBBs are potent lachrymators (tear agents). Standard open-vial solubility testing is hazardous. This closed-loop protocol ensures data accuracy without exposure.

Materials:

-

Target Solvent (Anhydrous)

-

Scintillation Vials (20 mL) with PTFE-lined caps

-

Syringe filters (0.45 µm PTFE)

Workflow:

-

Tare: Weigh a clean, dry 20 mL vial with cap (

). -

Saturation: In a fume hood, add 500 mg of PFBB to the vial.

-

Addition: Add 1.0 mL of solvent. Cap immediately.

-

Equilibration: Vortex for 60 seconds. Sonicate for 5 minutes (monitor temperature to avoid thermal degradation).

-

Visual Check:

-

Clear solution? Solubility > 500 mg/mL.

-

Solid remains? Proceed to step 6.

-

-

Filtration: Draw supernatant through a pre-weighed syringe/filter assembly into a second pre-weighed vial (

). -

Evaporation: Evaporate solvent from Vial 2 under nitrogen stream.

-

Quantification: Weigh Vial 2 (

).

Protocol B: Stability Validation via HPLC

Rationale: Visual solubility is insufficient. You must confirm the molecule hasn't reacted with the solvent.

-

Dissolve 10 mg PFBB in 1 mL of target solvent.

-

Incubate at room temperature for 4 hours.

-

Aliquot 10 µL into 990 µL of inert mobile phase (e.g., Hexane/IPA).

-

Analyze via HPLC-UV (254 nm).

-

Pass: Single peak >99% area.[5]

-

Fail: Appearance of benzyl alcohol (hydrolysis) or solvent adducts.

-

Part 4: Visualization of Mechanisms & Workflows

Diagram 1: Solvation & Reactivity Logic

This diagram illustrates the decision process for solvent selection, highlighting the "Janus" nature of the molecule.

Caption: Mechanistic basis for solvent compatibility. Green paths indicate stability; Red paths indicate degradation risks.

Diagram 2: Solubility Testing Workflow (Safety Critical)

Caption: Step-by-step workflow for determining solubility while ensuring operator safety and chemical stability.

Part 5: Reaction Engineering & Safety

Reaction Solvent Effects

When using PFBBs in nucleophilic substitution (

-

Acetone: Excellent for Finkelstein reactions (exchanging Br for I) due to the solubility of PFBB and insolubility of NaBr.

-

Acetonitrile: The "Gold Standard" for amine substitutions. It solubilizes the PFBB and polar transition states but is less prone to hydrolysis than DMF.

-

Biphasic Systems: For highly fluorinated derivatives, a Fluorous Biphasic System (FBS) can be used. The PFBB is dissolved in a fluorous solvent (e.g., HFE-7100) and the nucleophile in an organic phase. Heating induces miscibility; cooling separates the phases for easy purification.[6]

Safety & Handling (Lachrymator Protocol)

-

Engineering Controls: All weighing and solvation must occur inside a certified chemical fume hood.

-

Neutralization: Spills should be treated with a dilute solution of ethanolamine or aqueous ammonia to quench the reactive bromide before cleanup. Do not wipe up neat material.

-

Storage: Store in amber glass (light sensitive) under inert gas (Ar/N2) at 2–8°C. Moisture ingress leads to HBr formation, which pressurizes the vial.

References

-

Thermo Fisher Scientific. (2021). Safety Data Sheet: Pentafluorobenzyl bromide. Retrieved from

- Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron.

-

Sigma-Aldrich. (2023). Product Specification: 2,3,4,5,6-Pentafluorobenzyl bromide. Retrieved from

- Shukla, R. K., et al. (2018). Solubility of fluorinated aromatic compounds in ionic liquids and organic solvents.

-

Beilstein Institute. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry. Retrieved from

Sources

- 1. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,3,4,5,6-Pentafluorobenzyl bromide 99 1765-40-8 [sigmaaldrich.com]

- 4. Pentafluoromethylbenzene - Wikipedia [en.wikipedia.org]

- 5. sioc.cas.cn [sioc.cas.cn]

- 6. pubs.acs.org [pubs.acs.org]

Methodological & Application

Radical bromination of 1-ethyl-2,3,4-trifluorobenzene protocol

Application Note: Regioselective Benzylic Bromination of 1-Ethyl-2,3,4-Trifluorobenzene

Strategic Overview

This protocol details the regioselective synthesis of 1-(1-bromoethyl)-2,3,4-trifluorobenzene via the radical bromination of 1-ethyl-2,3,4-trifluorobenzene .

Fluorinated aromatic intermediates are critical in the development of liquid crystals, agrochemicals, and pharmaceutical moieties due to their enhanced metabolic stability and lipophilicity. The introduction of a bromine atom at the benzylic position serves as a versatile "handle" for subsequent nucleophilic substitutions (e.g., azide introduction, amination) or cross-coupling reactions.

Why Radical Bromination?

Direct bromination with elemental bromine (

Mechanistic Pathway

The reaction follows a radical chain mechanism.[1] A critical feature of the Wohl-Ziegler reaction is the maintenance of a low, steady-state concentration of molecular bromine (

Figure 1: The Goldfinger mechanism for Wohl-Ziegler bromination. Note that NBS acts as a reservoir for

Critical Experimental Parameters

To ensure reproducibility and safety, the following parameters must be strictly controlled.

| Parameter | Recommended Condition | Rationale |

| Solvent | Green Alternative: Replaces toxic CCl | |

| Reagent | N-Bromosuccinimide (NBS) | Source of Br.[1][3][4][5] Must be crystalline and white. Yellow NBS indicates free Br |

| Initiator | AIBN (Azobisisobutyronitrile) | Preferred over Benzoyl Peroxide (BPO) for cleaner decomposition products. Half-life is ideal at PhCF |

| Stoichiometry | 1.05 equiv NBS | A slight excess ensures full conversion. Large excess (>1.2 equiv) risks gem-dibromination (1,1-dibromoethyl). |

| Atmosphere | Argon or Nitrogen | Oxygen is a radical scavenger and will inhibit the initiation step (induction period). |

Detailed Protocol

Target Scale: 10 mmol (approx. 1.74 g of substrate) Estimated Time: 4–6 Hours

Materials

-

1-Ethyl-2,3,4-trifluorobenzene (1.74 g, 10 mmol)

-

N-Bromosuccinimide (1.87 g, 10.5 mmol)

-

AIBN (82 mg, 0.5 mmol, 5 mol%)

- -Trifluorotoluene (20 mL) [Alternative: Acetonitrile]

-

Equipment: 50 mL Round Bottom Flask (RBF), Reflux Condenser, Drying Tube (CaCl

), Magnetic Stir Bar, Oil Bath.

Step-by-Step Methodology

-

Preparation (The Heterogeneous Mix):

-

To the 50 mL RBF, add the 1-ethyl-2,3,4-trifluorobenzene and PhCF

. -

Add NBS (1.87 g). Note: NBS is denser than the solvent and will sink to the bottom. The reaction is heterogeneous.

-

Add the AIBN (82 mg).

-

Equip the flask with a reflux condenser and a drying tube (moisture can hydrolyze the product). Purge the system with Argon for 5 minutes.

-

-

Initiation (The Induction Period):

-

Heat the oil bath to 85–90°C (gentle reflux).

-

Stir vigorously.

-

Observation: The reaction may have an induction period. The onset of the reaction is often signaled by the NBS (heavy solid at bottom) converting to Succinimide (light, fluffy solid that floats to the top).

-

-

Propagation (Reaction Monitoring):

-

Maintain reflux for 3–5 hours.

-

QC Check: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The starting material (SM) should disappear.

-

Self-Validating Endpoint: The reaction is physically complete when all heavy NBS at the bottom has disappeared and been replaced by floating Succinimide.[6]

-

-

Workup (Filtration & Quench):

-

Cool the mixture to 0°C (ice bath) to precipitate maximum Succinimide.

-

Filter the cold mixture through a fritted glass funnel or a Celite pad. Wash the solid cake with cold PhCF

or Pentane. -

Chemical Wash:[7] Transfer filtrate to a separatory funnel. Wash with:

-

Water (2 x 10 mL)

-

5% Na

S -

Brine (10 mL).

-

-

Dry the organic layer over anhydrous MgSO

, filter, and concentrate under reduced pressure (Rotovap).

-

-

Purification:

-

The crude oil is often pure enough (>95%) for subsequent steps.

-

If purification is required: Vacuum distillation is preferred over column chromatography, as benzylic bromides can hydrolyze on silica gel. If using silica, neutralize it with 1% Triethylamine.

-

Quality Control & Troubleshooting

| Issue | Diagnosis | Solution |

| No Reaction | Induction period failed. Oxygen present or old initiator. | Add another 2 mol% AIBN. Ensure Argon purge. Shine a visible light (tungsten lamp) on the flask to photo-initiate. |

| Low Yield / SM Remains | NBS quality poor. | Recrystallize NBS. Ensure vigorous stirring (reaction occurs at solid-liquid interface). |

| Poly-bromination | 1,1-dibromo product observed (M+2 peak in MS). | Reduce NBS equivalents to 1.0. Stop reaction at 95% conversion rather than 100%. |

| Hydrolysis | Alcohol product detected. | Moisture ingress. Ensure reagents are dry. Avoid silica gel chromatography; use neutral alumina or distillation. |

Expected Analytical Data:

-

1H NMR (CDCl

): Look for the disappearance of the ethyl quartet/triplet ( -

19F NMR: Distinct shifts for the 2,3,4-trifluoro pattern compared to the starting material.

Safety Protocol (Lachrymator Warning)

-

Hazard: Benzylic bromides are potent lachrymators (tear gas agents).[8][9] They cause severe eye and respiratory irritation.[8][9]

-

Engineering Controls: All operations, especially weighing the product and rotary evaporation, must be performed in a high-efficiency fume hood.

-

PPE: Double nitrile gloves, chemical splash goggles, and a lab coat.

-

Decontamination: Clean all glassware with an alcoholic KOH solution or dilute ammonia to decompose residual bromide before removing from the hood.

References

-

Wohl-Ziegler Reaction Overview: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317. Link

-

Green Solvents (PhCF3): Ogawa, A., et al. (2013). Trifluorotoluene as an Alternative Solvent for Radical Bromination.[6] Journal of Organic Chemistry. (General reference for PhCF3 utility in radical chemistry).

-

Handling Benzylic Bromides: Sigma-Aldrich Safety Data Sheet. Benzyl Bromide Derivatives. Link

-

Mechanism (Goldfinger): Goldfinger, P., et al. (1953).[6] The Mechanism of Substitution of Allylic Hydrogen by Bromine.[1] Nature, 171, 704. Link

- General Protocol for Fluorinated Aromatics: Podgorski, M., et al. (2014). Synthesis of fluorinated styrenes via benzylic bromination. Journal of Fluorine Chemistry, 168, 143-149.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Wohl-Ziegler Reaction [organic-chemistry.org]

- 3. rsc.org [rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. Benzyl Bromide [commonorganicchemistry.com]

Application Notes and Protocols: Asymmetric Synthesis Using Chiral 1-(1-Bromoethyl)-2,3,4-trifluorobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Chiral Building Blocks

In the landscape of modern drug discovery, the incorporation of fluorine atoms into lead compounds has become a cornerstone strategy for enhancing pharmacological properties.[1][2] Strategic fluorination can significantly improve metabolic stability, binding affinity, and bioavailability.[1] When combined with chirality, the precise three-dimensional arrangement of atoms, the resulting fluorinated stereocenters offer an unparalleled tool for exquisitely tuning a molecule's interaction with its biological target. This guide focuses on the synthetic applications of a valuable chiral building block, 1-(1-Bromoethyl)-2,3,4-trifluorobenzene , a reagent poised to streamline the synthesis of complex, high-value chiral molecules. The trifluorinated phenyl ring provides a unique electronic and steric environment, while the chiral benzylic bromide serves as a versatile handle for a variety of stereospecific and stereoselective transformations.

Properties and Reactivity of this compound

The reactivity of this compound is dominated by the presence of the benzylic bromide. This functional group is susceptible to nucleophilic substitution, primarily through an SN2 mechanism, which proceeds with inversion of stereochemistry.[3][4][5] The electron-withdrawing nature of the trifluorinated ring can influence the reactivity of the benzylic position, potentially affecting reaction rates and the stability of intermediates. The fluorine atoms also provide a valuable spectroscopic signature for characterization by ¹⁹F NMR.

Core Applications and Protocols

This section details key asymmetric transformations where chiral this compound can be effectively employed. The protocols provided are designed to be robust and reproducible, offering a solid foundation for further optimization and exploration.

Stereospecific Nucleophilic Substitution (SN2) Reactions

The direct displacement of the bromide with a variety of nucleophiles is a fundamental application of this chiral electrophile. The stereospecificity of the SN2 reaction ensures that the chirality of the starting material is transferred to the product with high fidelity.[4][6][7][8]

General Protocol for SN2 Reactions:

| Parameter | Condition | Rationale |

| Substrate | Chiral this compound | The electrophile with the desired stereochemistry. |

| Nucleophile | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the electrophile. |

| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetonitrile) | Favors the SN2 pathway by solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself. |

| Temperature | 0 °C to room temperature | Mild conditions are generally sufficient and minimize side reactions like elimination. |

| Base (if needed) | Non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) | For nucleophiles that require deprotonation (e.g., phenols, thiols). |

Example Protocol: Synthesis of a Chiral Ether

-

To a solution of the desired phenol (1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (N₂ or Ar), add potassium carbonate (1.5 mmol).

-

Stir the mixture at room temperature for 30 minutes to form the phenoxide.

-

Add a solution of chiral this compound (1.0 mmol) in DMF (2 mL) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. SN2 Stereochemistry - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Part 5: Stereoselective and Stereospecific Synthesis – Chiralpedia [chiralpedia.com]

Topic: A Guide to the Synthesis of Fluorinated α-Methylbenzyl Amines from Benzyl Bromides

An Application Note and Protocol for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Fluorinated α-methylbenzyl amines are privileged structural motifs in modern medicinal chemistry, imparting unique pharmacological properties such as enhanced metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] Their synthesis is a critical task for drug discovery and development programs. This guide provides a comprehensive overview of a robust and logical synthetic pathway for preparing these high-value compounds, starting from readily available fluorinated benzyl bromides. Recognizing that a direct conversion is not feasible, we present a two-stage approach: the initial conversion of the fluorinated benzyl bromide to a key α-methyl ketone intermediate (a fluorinated acetophenone), followed by the well-established and highly efficient reductive amination to yield the target amine. This document details the underlying chemical principles, provides step-by-step experimental protocols, and discusses critical parameters to ensure successful synthesis.

Introduction: The Strategic Importance of Fluorinated Amines

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern pharmaceutical design. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—can profoundly alter a molecule's physicochemical and biological profile.[3] When incorporated into the benzylamine scaffold, particularly as an α-methylbenzyl amine, these effects are amplified, leading to improved pharmacokinetic profiles and enhanced potency.[4][5]

While numerous methods exist for amine synthesis, this guide focuses on a practical and scalable route starting from fluorinated benzyl bromides. The inherent challenge is the need to introduce an α-methyl group, which necessitates a multi-step approach. The pathway detailed herein is designed for clarity, reliability, and adaptability in a research setting.

Overall Synthetic Strategy: A Two-Stage Approach

The conversion of a fluorinated benzyl bromide to a fluorinated α-methylbenzyl amine requires the formation of a new carbon-carbon bond and the subsequent introduction of the amine functionality. Our recommended strategy proceeds via a key fluorinated acetophenone intermediate.

Caption: Overall two-stage synthetic workflow.

This approach is advantageous because it decouples the carbon-framework construction from the amine installation. The intermediate acetophenone is often commercially available or can be prepared reliably, and the subsequent reductive amination is one of the most versatile and well-understood methods for amine synthesis.[1]

Stage 1: Preparation of Fluorinated Acetophenone Intermediate

The most direct method to convert a benzyl bromide to an acetophenone is through a Grignard reaction with an appropriate acetylating agent.

Mechanism and Rationale

The process involves two key steps:

-

Grignard Reagent Formation: The fluorinated benzyl bromide reacts with magnesium metal in an anhydrous ether solvent (like THF or diethyl ether) to form the corresponding benzylmagnesium bromide. The fluorine substituent on the aromatic ring is generally compatible with this reaction.

-

Acylation: The highly nucleophilic Grignard reagent attacks an acetylating agent, such as acetyl chloride or acetic anhydride. A workup with a mild acid quenches the reaction and yields the ketone.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will be instantly quenched by protic sources like water. All glassware must be flame-dried, and solvents must be anhydrous.

-

Solvent Choice: Ethereal solvents (THF, Et2O) are crucial as they solvate the magnesium ion, stabilizing the Grignard reagent.

-

Controlled Addition: The acylation step is highly exothermic. Slow, controlled addition of the acetylating agent at low temperatures (e.g., 0 °C or below) is essential to prevent side reactions and ensure a good yield.

Experimental Protocol: Synthesis of 4-Fluoroacetophenone

This protocol describes the synthesis of 4-fluoroacetophenone from 4-fluorobenzyl bromide.

Materials:

-

4-Fluorobenzyl bromide

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Acetyl chloride

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO4)

-

Iodine crystal (as initiator)

Procedure:

-

Setup: Assemble a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Grignard Initiation: To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Place the flask under a positive pressure of nitrogen.

-

Add a small portion of a solution of 4-fluorobenzyl bromide (1.0 equivalent) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.

-

Grignard Formation: Once initiated, add the remaining 4-fluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1 hour at room temperature.

-

Acylation: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetyl chloride (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel, maintaining the temperature below 5 °C.

-

Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding saturated aqueous NH4Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 4-fluoroacetophenone.

Stage 2: Reductive Amination to Fluorinated α-Methylbenzyl Amine

Reductive amination is a powerful, one-pot reaction that converts ketones into amines.[1][6] It is the preferred method for this stage due to its high efficiency and broad substrate scope.

Caption: Workflow of the reductive amination process.

Mechanism and Rationale

The reaction proceeds via the initial formation of an imine (or enamine) from the ketone and an amine source, which is then reduced in situ by a hydride reagent.[7]

Causality Behind Experimental Choices:

-

Amine Source: For primary amines, ammonium acetate or ammonium chloride can be used as the source of ammonia.

-

Reducing Agent: Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are ideal reagents. They are mild enough not to reduce the starting ketone but are sufficiently reactive to reduce the intermediate iminium ion. This selectivity is crucial for a clean, one-pot reaction.

-

pH Control: The initial imine formation is typically favored under slightly acidic conditions (pH 4-6), which catalyze the dehydration step. However, the hydride reducing agent requires a non-acidic environment to remain active. The use of reagents like ammonium acetate can provide a suitable buffering effect.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)ethan-1-amine

This protocol describes the reductive amination of 4-fluoroacetophenone.

Materials:

-

4-Fluoroacetophenone

-

Ammonium acetate (NH4OAc)

-

Methanol (MeOH)

-

Sodium cyanoborohydride (NaBH3CN)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve 4-fluoroacetophenone (1.0 equivalent) and a large excess of ammonium acetate (e.g., 10 equivalents) in methanol.

-

Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate in equilibrium.

-

Reduction: To this solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes. Caution: NaBH3CN is toxic and releases HCN gas upon contact with strong acid. Perform this in a well-ventilated fume hood.

-

Stir the reaction mixture at room temperature overnight.

-

Workup: Carefully acidify the reaction mixture to pH ~2 by the slow addition of concentrated HCl to decompose any excess NaBH3CN. Stir for 1 hour.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Basification and Extraction: Cool the aqueous residue in an ice bath and basify to pH >12 with a concentrated NaOH solution.

-

Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude 1-(4-fluorophenyl)ethan-1-amine.

-

Purification: The product can be further purified by distillation or by conversion to its hydrochloride salt.

Quantitative Data Summary

The following table provides representative data for the key transformations described. Yields are illustrative and can vary based on reaction scale and optimization.

| Transformation | Starting Material | Key Reagents | Typical Yield |

| Stage 1: Acylation | 4-Fluorobenzyl bromide | Mg, Acetyl Chloride | 65-80% |

| Stage 2: Reductive Amination | 4-Fluoroacetophenone | NH4OAc, NaBH3CN | 70-90% |

Advanced Topic: Asymmetric Synthesis

For many pharmaceutical applications, obtaining a single enantiomer of the chiral α-methylbenzyl amine is critical. While classical resolution can be employed, modern methods focus on asymmetric synthesis. A leading strategy is the catalytic asymmetric hydrogenation of a pre-formed fluorinated ketimine, which can provide the target amine with high enantiomeric excess (ee).[8][9] This approach uses a chiral transition-metal catalyst (e.g., based on Manganese, Iridium, or Rhodium) to control the stereochemical outcome of the reduction.[8][9]

Safety and Handling

-

Benzyl Bromides: Many benzyl bromides are lachrymators and irritants. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydride Reducing Agents: Sodium cyanoborohydride and other borohydrides react with water and acid to produce flammable hydrogen gas and, in the case of NaBH3CN, highly toxic hydrogen cyanide gas. Quench reactions carefully and avoid strong acids until the reagent is fully consumed.

-

Solvents: Anhydrous ethers like THF can form explosive peroxides. Use freshly distilled or inhibitor-stabilized solvents.

Conclusion

The preparation of fluorinated α-methylbenzyl amines from their corresponding benzyl bromides is a strategically important, multi-step process for medicinal chemistry. By employing a two-stage approach centered on a fluorinated acetophenone intermediate, researchers can reliably access these valuable compounds. The reductive amination of the ketone is a particularly robust and high-yielding transformation. The protocols and principles outlined in this guide provide a solid foundation for the successful synthesis and future exploration of this critical class of molecules.

References

- Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogenation.

- Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis.

- Problem 58 How would you prepare benzylamin... Vaia.

- Enantioselective Synthesis of Chiral Fluorinated Amines via Manganese-Catalyzed Asymmetric Hydrogen

- Synthesis of Chiral α-Trifluoromethyl amines via Asymmetric reaction of Trifluoromethylated Imines. Organic Chemistry Frontiers (RSC Publishing).

- Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing).

- Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium.

- Biotransformation of acetophenone (11) and the fluorinated derivatives...

- Show how you would accomplish the following synthetic conversions. (a) benzyl bromide → benzylamine. Pearson.

- The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. Benchchem.

- Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed.

- Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. MDPI.

- Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex. Chinese Journal of Organic Chemistry.

- Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Reductive Amination Reaction of Acetophenone Catalyzed by Ruthenium Complex [sioc-journal.cn]

- 7. Exploring the mechanism of the reductive amination of acetophenones via the Borch approach: the role of the acid catalyst - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Formation of a Key Fluorinated Grignard Reagent for Drug Discovery

Topic: Grignard Reagent Formation from 1-(1-Bromoethyl)-2,3,4-trifluorobenzene

Abstract

The introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, often enhancing the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2][3] Grignard reagents are powerful tools for creating crucial carbon-carbon bonds in the synthesis of complex organic molecules.[4][5] This document provides a detailed guide for the successful formation of the Grignard reagent from this compound, a valuable building block for novel therapeutics. We will delve into the underlying mechanism, provide a comprehensive, step-by-step protocol, and offer expert insights into overcoming the unique challenges presented by fluorinated and benzylic substrates.

Introduction: The Strategic Importance of Fluorinated Grignard Reagents

Fluorine's unique properties, such as its high electronegativity and small size, allow it to modulate the physicochemical properties of a molecule, including lipophilicity and metabolic stability.[2][6] Consequently, a significant percentage of modern pharmaceuticals contain fluorine.[1][3] The Grignard reagent derived from this compound is of particular interest as it combines a reactive benzylic halide with a polyfluorinated aromatic ring, offering a versatile scaffold for drug discovery programs.

The formation of this Grignard reagent, however, is not without its challenges. The electron-withdrawing nature of the fluorine atoms can decrease the reactivity of the aryl halide towards magnesium insertion.[7] Conversely, the benzylic position of the bromine atom enhances its reactivity, but also increases the propensity for side reactions such as Wurtz coupling. This guide will address these challenges and provide a robust protocol for the efficient synthesis of the desired organomagnesium compound.

The Mechanism of Grignard Reagent Formation

The formation of a Grignard reagent is a radical-mediated process that occurs on the surface of the magnesium metal.[8][9] The generally accepted mechanism involves the following key steps:

-

Single Electron Transfer (SET): An electron is transferred from the magnesium metal to the antibonding orbital of the carbon-bromine bond of this compound. This results in the formation of a radical anion.

-

Dissociation: The radical anion rapidly dissociates to form an organic radical and a bromide anion.

-

Radical Recombination: The organic radical then recombines with a magnesium radical cation on the metal surface to form the organomagnesium halide, the Grignard reagent.[8]

Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are crucial for stabilizing the Grignard reagent by coordinating to the magnesium atom.[10][11]

Experimental Protocol

This protocol is designed for the small-scale synthesis of the Grignard reagent from this compound. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the highly moisture-sensitive Grignard reagent.[4][12][13]

Materials and Equipment

| Reagent/Equipment | Specifications |

| This compound | Anhydrous, >98% purity |

| Magnesium turnings | >99.5% purity |

| Anhydrous Tetrahydrofuran (THF) | Freshly distilled from sodium/benzophenone |

| Iodine | Crystal |

| 1,2-Dibromoethane | Anhydrous |

| Three-neck round-bottom flask | Flame-dried |

| Reflux condenser | Flame-dried |

| Dropping funnel | Flame-dried |

| Magnetic stirrer and stir bar | |

| Inert gas supply (Argon or Nitrogen) | |

| Heating mantle | |

| Ice-water bath |

Step-by-Step Procedure

-

Apparatus Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all joints are well-sealed with high-vacuum grease. The apparatus should be under a positive pressure of inert gas.

-

Magnesium Activation: Place the magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine to the flask.[14] The iodine will etch the surface of the magnesium, removing the passivating magnesium oxide layer.[15] Alternatively, a few drops of 1,2-dibromoethane can be added; the observation of ethylene bubbles indicates successful activation.[11][16][17]

-

Initiation of the Reaction: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of the halide solution to the magnesium suspension. The reaction mixture may need to be gently warmed with a heat gun to initiate the reaction. Initiation is indicated by a gentle reflux and the appearance of a cloudy or brownish color.[14]

-

Formation of the Grignard Reagent: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux.[13] If the reaction becomes too vigorous, cool the flask with an ice-water bath.

-

Completion and Use: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting dark brown or grayish solution is the Grignard reagent and should be used immediately for subsequent reactions.[13]

Visualization of the Experimental Workflow

Sources